4-Bromo-5-fluoro-1-benzothiophene
CAS No.: 826995-66-8
Cat. No.: VC7860772
Molecular Formula: C8H4BrFS
Molecular Weight: 231.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 826995-66-8 |
|---|---|
| Molecular Formula | C8H4BrFS |
| Molecular Weight | 231.09 |
| IUPAC Name | 4-bromo-5-fluoro-1-benzothiophene |
| Standard InChI | InChI=1S/C8H4BrFS/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H |
| Standard InChI Key | UTTXDQNAXUGSDF-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CS2)C(=C1F)Br |
| Canonical SMILES | C1=CC2=C(C=CS2)C(=C1F)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
4-Bromo-5-fluoro-1-benzothiophene belongs to the benzothiophene family, a class of heterocyclic aromatic compounds featuring a fused benzene and thiophene ring. The compound’s systematic name reflects the positions of its substituents: a bromine atom at the 4th position and a fluorine atom at the 5th position on the benzothiophene scaffold . The molecular structure can be represented in SMILES notation as , highlighting the sulfur atom in the thiophene ring and the halogen substituents.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS RN | 826995-66-8 | |
| Molecular Formula | ||
| Molecular Weight | 231.09 g/mol | |
| Exact Mass | 229.92 g/mol |
Synthesis and Manufacturing
Halogenation Strategies
The synthesis of 4-bromo-5-fluoro-1-benzothiophene likely involves sequential halogenation of a benzothiophene precursor. A common approach for analogous compounds involves:
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Direct Bromination: Electrophilic aromatic substitution using brominating agents like (NBS) in the presence of a Lewis acid catalyst .
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Fluorination: Late-stage fluorination via halogen exchange or directed ortho-metalation strategies .
For example, ethyl 4-bromo-5-fluoro-benzothiophene-2-carboxylate (CAS: 2168736-34-1) is synthesized by esterification of the corresponding carboxylic acid followed by purification via column chromatography .
Challenges in Purification
Purification of halogenated benzothiophenes often requires specialized techniques due to their low solubility in polar solvents. High-performance liquid chromatography (HPLC) and recrystallization from non-polar solvents like hexane are commonly employed .
Applications in Pharmaceutical and Materials Science
Role as a Building Block
4-Bromo-5-fluoro-1-benzothiophene is a versatile intermediate in medicinal chemistry. Its derivatives are pivotal in the synthesis of:
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Antibiotics and Antivirals: The bromine and fluorine atoms enhance binding affinity to biological targets, as seen in compounds under investigation for bacterial and viral infections .
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Fluorescent Probes: The rigid aromatic structure facilitates π-π stacking interactions, making it suitable for optoelectronic applications .
Table 2: Representative Derivatives and Their Uses
| Derivative | Application | Source |
|---|---|---|
| Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate | Kinase inhibitor development | |
| Ethyl 4-bromo-5-fluoro-benzothiophene-2-carboxylate | Polymer precursor |
Case Study: Anticancer Research
A 2024 study highlighted ethyl 4-bromo-5-fluoro-benzothiophene-2-carboxylate as a key intermediate in synthesizing inhibitors targeting tyrosine kinases, which are implicated in cancer progression . The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups, enhancing drug-like properties .
Future Research Directions
Expanding Synthetic Methodologies
Developing catalytic, asymmetric methods for introducing halogens could improve yield and selectivity. Photoredox catalysis has shown promise in similar systems .
Exploring Biomedical Applications
Further studies could investigate the compound’s efficacy in targeted drug delivery systems or as a scaffold for PET radiotracers, leveraging the fluorine-18 isotope .
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